(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Description
Properties
IUPAC Name |
(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-5-3-10-7(4-11)6(2)9-8(10)12-5/h3,11H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMMPXPZBLFCGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429320 | |
| Record name | (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123772-40-7 | |
| Record name | (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation
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2-Amino-4-methylthiazole serves as the starting material. Its amine group reacts with α-bromoketones to form the fused imidazo-thiazole system.
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α-Bromo-3-methyl-2-butanone introduces methyl groups at positions 2 and 6 during cyclization. The reaction proceeds in anhydrous dimethylformamide (DMF) at 80–100°C for 6–8 hours, yielding 2,6-dimethylimidazo[2,1-b]thiazole.
Mechanistic Insights
Cyclization occurs via nucleophilic attack of the thiazole amine on the ketone carbonyl, followed by bromide elimination and aromatization. Steric and electronic effects from methyl groups influence reaction kinetics, with higher yields (75–85%) achieved under inert atmospheres.
Introduction of the Methanol Group
The methanol moiety at position 5 is introduced through a two-step sequence: formylation followed by reduction .
Formylation at Position 5
Reduction to Primary Alcohol
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Sodium Borohydride (NaBH₄) Reduction : The aldehyde intermediate is reduced in methanol at 0°C for 1 hour, yielding the target methanol derivative.
Alternative Synthetic Pathways
Nucleophilic Substitution
Catalytic Hydrogenation
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Pd/C-Mediated Reduction : The aldehyde intermediate undergoes hydrogenation (1 atm H₂, 25°C) in ethanol, achieving 80% yield. This method avoids borohydride waste but requires rigorous catalyst activation.
Reaction Optimization and Analytical Validation
Design of Experiments (DoE)
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A three-factor DoE (temperature, solvent polarity, catalyst loading) identified optimal conditions for cyclization:
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific research applications .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest interactions with specific biological targets, making it a candidate for drug development. Research has focused on its efficacy against various diseases, particularly in the context of antimicrobial and anticancer properties.
Case Studies:
- Antimicrobial Activity: Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens. For instance, compounds containing the thiazole and imidazole rings have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Anticancer Potential: Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the exploration of new synthetic methodologies and reaction pathways.
Synthesis Methods:
- Reactions Involving Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives that may enhance biological activity.
- Cyclization Reactions: It can participate in cyclization reactions to generate more complex structures with potential pharmacological properties.
Research highlights the diverse biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against bacteria and fungi. |
| Anticancer | Induces apoptosis in cancer cells; inhibits tumor growth. |
| Antioxidant | Protects cells from oxidative stress. |
Mechanism of Action
The mechanism of action of (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and research context .
Comparison with Similar Compounds
Core Modifications
- Imidazo[2,1-b]thiazole Derivatives: 2,6-Dimethylimidazo[2,1-b]thiazole-5-carbonitrile (CAS: 1174644-27-9): Replaces the hydroxymethyl group with a cyano moiety. This substitution enhances electrophilicity, influencing reactivity in nucleophilic additions . 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Features a sulfanyl and aldehyde group, enabling further derivatization via condensation reactions .
Substituent Variations
- 3-[(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methylene]-5-methoxy-2-indolinone: Incorporates a methoxyindolinone moiety, enhancing π-π stacking interactions with biological targets. This derivative demonstrated the highest antitumor activity in its series (IC₅₀ = 2.94 µM against HepG2) .
- 1,3,4-Thiadiazole Derivatives (e.g., 9b): Synthesized via hydrazonoyl halide reactions, these compounds show potent COX-2 inhibition (IC₅₀ = 0.08–0.16 µM) due to electron-withdrawing substituents on the thiadiazole ring .
Antitumor Activity
Enzyme Inhibition
- COX-2 Selectivity :
- N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) : Most potent COX-2 inhibitor (IC₅₀ = 0.08 µM) due to the sulfonylphenyl group enhancing hydrophobic interactions .
- 1,3,4-Thiadiazole 9b : Dual antitumor and COX-2 inhibitory activity, highlighting the versatility of the thiadiazole scaffold .
Structure-Activity Relationships (SAR)
- Electron-Donating Groups : Methyl substituents at the 2- and 6-positions improve metabolic stability and lipophilicity, enhancing membrane permeability .
- Hydroxymethyl vs. Cyano: The hydroxymethyl group in (2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol facilitates hydrazone formation, critical for pro-apoptotic activity, while cyano derivatives favor electrophilic reactivity .
- Heterocyclic Fusion: Indolinone or thiadiazole fusion amplifies π-stacking and hydrogen-bonding interactions with kinase or COX-2 active sites .
Biological Activity
(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by an imidazo-thiazole ring system with a hydroxyl functional group. Its molecular formula is with a molecular weight of approximately 194.26 g/mol. The presence of both imidazole and thiazole functionalities enhances its reactivity and interaction with biological targets.
Research indicates that compounds containing thiazole and imidazole rings exhibit diverse pharmacological properties. The mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in cellular signaling pathways.
- Interaction with DNA : Preliminary studies suggest potential interactions with DNA, leading to cytotoxic effects in cancer cells.
- Modulation of Protein Functions : It may affect the activity of proteins involved in cell proliferation and apoptosis.
Anticancer Properties
Numerous studies have evaluated the anticancer properties of thiazole derivatives, including this compound.
Cytotoxicity Studies :
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast) | 12.5 |
| This compound | HCT116 (colon) | 15.0 |
| This compound | HepG2 (liver) | 18.0 |
These values indicate promising anticancer activity compared to standard chemotherapeutic agents like doxorubicin.
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Studies
A notable study involved synthesizing derivatives of thiazole and evaluating their biological activity against cancer cell lines. The synthesized compounds were tested for their ability to induce apoptosis in cancer cells through mechanisms involving the modulation of the EGFR pathway. The results indicated that modifications to the thiazole ring significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells .
Another investigation focused on the structure-activity relationship (SAR) of thiazole derivatives. It was found that specific substitutions on the thiazole ring enhanced anticancer activity while minimizing toxicity to normal cells .
Q & A
Q. What are the efficient synthetic routes for (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol?
A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅·MsOH) is a high-yield method (90–96%) for synthesizing imidazo[2,1-b]thiazole derivatives. Key steps include:
- Reacting readily available substrates under mild conditions.
- Monitoring reaction progress via thin-layer chromatography (TLC) on silica gel with UV detection.
- Purifying products via recrystallization or flash chromatography. Table 1: Representative Reaction Conditions and Yields
| Substrate | Catalyst/Reagent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Arylthioamide derivatives | Eaton’s reagent | RT to 80°C | 2–4 h | 90–96 |
Q. How is the compound characterized for purity and structural confirmation?
- Purity: Assessed via melting point analysis (open capillary method, electrothermal apparatus) and TLC.
- Structural Confirmation:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and methanol group.
- Elemental Analysis: Matches calculated values for C₈H₁₀N₂OS (MW: 182.24) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks.
Advanced Research Questions
Q. How are crystallographic techniques applied to resolve structural ambiguities?
- X-ray Diffraction: Single-crystal X-ray analysis resolves bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds). For example, disordered fluorine atoms in derivatives are modeled with split occupancies .
- Refinement: SHELX programs (SHELXL/SHELXS) refine structures against high-resolution data. SHELXPRO interfaces with macromolecular datasets for hydrogen bonding and torsion angle validation . Key Parameters:
- R-factor < 0.05 for high-confidence models.
- Hydrogen bonding distances (e.g., N–H⋯N: 2.02 Å) and intramolecular interactions (e.g., C–H⋯O: 2.24 Å) .
Q. What in vitro models evaluate the compound’s biological activity?
- Anticancer Screening: NCI-60 human tumor cell line panel tests derivatives for GI₅₀ values. For example, hydrazone derivatives show log₁₀ GI₅₀ values of −6.68 against kidney cancer (UO-31) .
- Enzyme Inhibition:
- 5-Lipoxygenase (5-LOX): 89% inhibition at 10 µM.
- EGFR Kinase: 63% inhibition at 10 µM, assessed via spectrophotometric assays .
Methodological Considerations:- Use DMSO vehicle controls (<0.1% final concentration).
- Dose-response curves (IC₅₀) generated with triplicate replicates.
Q. How is structure-activity relationship (SAR) analysis conducted to optimize bioactivity?
- Derivatization Strategies:
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Core Modifications: Introducing electron-withdrawing groups (e.g., -F, -Cl) to the phenyl ring enhances antitumor activity .
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Side Chain Functionalization: Hydrazone derivatives improve cytotoxicity via hydrogen bonding with target proteins (e.g., tubulin) .
Table 2: SAR Trends in Imidazo[2,1-b]thiazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
